molecular formula C7H4F12O3S B1355501 1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate CAS No. 118334-94-4

1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Cat. No.: B1355501
CAS No.: 118334-94-4
M. Wt: 396.15 g/mol
InChI Key: ZYIBENCKBXFJSL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a fluorinated sulfonate ester characterized by a nonafluorobutane-1-sulfonate anion and a trifluoropropan-2-yl ester group. This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, specifically a short-chain perfluorobutane sulfonate (PFBS) derivative. Its structure combines high electronegativity and chemical stability due to the strong C–F bonds and the electron-withdrawing sulfonate group .

Properties

IUPAC Name

1,1,1-trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F12O3S/c1-2(3(8,9)10)22-23(20,21)7(18,19)5(13,14)4(11,12)6(15,16)17/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIBENCKBXFJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895758
Record name 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118334-94-4
Record name 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Reaction Conditions

  • The fluorinated alcohol (1.0 equivalent) is dissolved in dry CH2Cl2 at a concentration of approximately 3.0 M.
  • Triethylamine (1.0 equivalent) is added to the solution under a nitrogen atmosphere at a low temperature of -40 °C to prevent side reactions and decomposition.
  • Perfluorobutanesulfonyl fluoride (1.375 equivalents) is added dropwise to the reaction mixture at -40 °C.
  • After complete addition, the reaction mixture is allowed to warm gradually to room temperature (23 °C) and stirred for 16 hours to ensure complete conversion.
  • The reaction mixture is then concentrated under reduced pressure to remove the solvent.
  • The crude product is purified by distillation to isolate the pure nonaflate ester.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of the sulfonyl fluoride, facilitated by the base which scavenges the released hydrogen fluoride. The nonaflate group (perfluorobutanesulfonate) is an excellent leaving group due to the electron-withdrawing effect of the multiple fluorine atoms, which stabilizes the negative charge on the sulfonate oxygen atoms.

Research Findings and Optimization

Yield and Purity

  • The described method yields the target compound in high purity (typically >95%) and good isolated yields.
  • The use of nonafluorobutanesulfonyl fluoride as the sulfonylating agent is critical for achieving high yields due to its superior leaving group ability compared to tosylates or mesylates, which often fail in highly fluorinated systems.

Challenges and Solutions

  • Highly fluorinated alcohols are known to be challenging substrates for nucleophilic substitution due to their electron-deficient nature and steric hindrance.
  • Traditional methods such as Appel reaction, tosylation, or mesylation followed by nucleophilic iodination were found to be ineffective or gave poor yields.
  • The introduction of the nonaflate leaving group overcame these challenges, enabling efficient iodination and further functionalization steps.

Scale and Purification

  • The synthesis has been successfully scaled to gram and decagram quantities.
  • Purification by distillation is preferred to chromatographic methods due to the thermal stability of the nonaflate esters and the difficulty in separating highly fluorinated compounds by chromatography.
  • Screening of solvents for purification identified 1,3-dimethyl-2-imidazolidinone (DMI) as an effective medium for distillation and isolation of the alkyl iodide intermediates related to this chemistry.

Summary Table of Preparation Parameters

Parameter Condition/Value Notes
Fluorinated alcohol 1,1,1-Trifluoropropan-2-ol Starting material
Sulfonylating agent Perfluorobutanesulfonyl fluoride 1.375 equivalents
Base Triethylamine (NEt3) 1.0 equivalent
Solvent Dry dichloromethane (CH2Cl2) 3.0 M concentration
Temperature (addition) -40 °C To control reaction rate and selectivity
Reaction time 16 hours Stirring at room temperature after addition
Purification method Distillation Preferred over chromatography
Yield High (>90%) Dependent on purity of reagents
Product purity >95% Confirmed by NMR and mass spectrometry

Analytical Characterization

  • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the structure and purity.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Storage: The compound is stored sealed in dry conditions at 2–8 °C to maintain stability.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction produce sulfonic acids and alcohols, respectively .

Scientific Research Applications

Environmental Chemistry

This compound is utilized in studies related to environmental chemistry due to its unique fluorinated structure. Its stability and resistance to degradation make it an ideal candidate for investigating the behavior of fluorinated compounds in various environmental matrices. Research has shown that such compounds can persist in the environment and may have implications for ecological health.

Surface Chemistry

In surface chemistry, 1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is used as a surfactant. Its properties allow it to reduce surface tension effectively and enhance the wetting properties of surfaces. This application is particularly relevant in formulating coatings and materials that require specific surface characteristics.

Pharmaceutical Development

The compound's unique chemical structure makes it a valuable component in pharmaceutical research. It can be used as a building block in synthesizing new drug candidates that require fluorinated moieties for enhanced biological activity or improved pharmacokinetic properties. Studies indicate that fluorinated compounds often exhibit increased metabolic stability and bioavailability.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for calibrating instruments used in the detection of fluorinated substances. Its well-defined chemical profile aids in the development of analytical methods for identifying and quantifying other similar compounds in complex mixtures.

Material Science

The compound is also explored in material science for its potential use in developing high-performance materials. Its thermal stability and chemical resistance make it suitable for applications in harsh environments where traditional materials may fail.

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of fluorinated chemicals highlighted the persistence of 1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate in aquatic systems. Researchers found that its presence correlated with changes in microbial communities and potential bioaccumulation effects on aquatic organisms.

Case Study 2: Development of Fluorinated Pharmaceuticals

In pharmaceutical research aimed at developing anti-cancer agents, scientists incorporated this compound into new molecular frameworks. The resulting compounds showed promising activity against certain cancer cell lines while demonstrating favorable pharmacokinetic profiles compared to non-fluorinated analogs.

Case Study 3: Surface Modification Techniques

A series of experiments focused on modifying polymer surfaces using this sulfonate to enhance hydrophobicity and oleophobicity. The treated surfaces exhibited significantly improved resistance to fouling and staining compared to untreated controls.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorinated moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Perfluorobutane Sulfonate (PFBS) Salts

The nonafluorobutane-1-sulfonate anion is shared across several salts, differing by counterions:

Compound Name CAS Number Counterion Key Properties/Applications Reference
Potassium nonafluorobutane-1-sulfonate 29420-49-3 K⁺ Ionic liquid precursor; high thermal stability
Triphenylsulfonium nonaflate 144317-44-2 Triphenylsulfonium⁺ Photoacid generator in lithography; m.p. 84–88°C
Tetraethylammonium PFBS N/A (EC 700-536-1) N(C₂H₅)₄⁺ Metal plating additive (chromium)

The trifluoropropan-2-yl ester distinguishes the target compound from ionic salts, making it more lipophilic and suitable as a reactive intermediate in organic synthesis (e.g., glycosylation or Suzuki couplings) .

Long-Chain vs. Short-Chain PFAS

However, PFBS derivatives still exhibit significant environmental persistence . Toxicity profiles differ: PFOS is linked to hepatotoxicity and immunotoxicity, while PFBS shows lower acute toxicity (e.g., oral LD₅₀ > 2,000 mg/kg in rats) but shares concerns about endocrine disruption .

Sulfonyl Fluoride Analogs

1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride (CAS 423-41-6) serves as a precursor for sulfonate esters. Unlike the target compound, sulfonyl fluorides are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile synthesis of sulfonamides or sulfonate salts .

Toxicity and Regulatory Considerations

The target compound’s hazards align with PFAS toxicity trends. Regulatory scrutiny of PFAS has led to phasedowns of long-chain variants (e.g., PFOS under the Stockholm Convention), but short-chain PFAS like PFBS face increasing restrictions due to persistence concerns . The discontinued commercial status of the target compound may reflect compliance with evolving regulations.

Biological Activity

1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate (CAS No. 118334-94-4) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including biochemistry and environmental science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₇H₄F₁₂O₃S
  • Molecular Weight : 396.15 g/mol
  • CAS Number : 118334-94-4
  • Purity : Typically >98% in commercial preparations

Structural Representation

The compound features a trifluoropropan-2-yl group attached to a nonafluorobutane sulfonate moiety. The presence of multiple fluorine atoms contributes to its unique physicochemical properties, such as increased stability and hydrophobicity.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular processes and lead to altered physiological responses.
  • Cell Membrane Interaction : The hydrophobic nature of the compound allows it to interact with lipid membranes. This interaction can disrupt membrane integrity and influence cell signaling pathways.
  • Toxicological Effects : The compound exhibits cytotoxicity in various cell lines. Studies have shown that exposure can lead to apoptosis (programmed cell death) through oxidative stress mechanisms.

Toxicity Profile

The compound is classified as hazardous due to its potential to cause severe skin burns and eye damage (GHS Classification). Safety data indicate that it requires careful handling under controlled conditions to mitigate risks associated with exposure.

Toxicity ParameterValue
LD50 (oral)Not established
Skin irritationSevere
Eye irritationSevere

Study 1: Cytotoxicity Assessment

A study conducted on human liver carcinoma cells (HepG2) demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of oxidative stress and mitochondrial dysfunction.

Study 2: Environmental Impact

Research investigating the environmental fate of fluorinated compounds highlighted the persistence of this compound in aquatic systems. The study found that the compound bioaccumulates in fish tissues and poses risks to aquatic life.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate?

This compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, perfluorobutanesulfonyl fluoride (NfF) can react with trifluoropropanol derivatives under basic conditions. A validated procedure involves reacting trifluoropropanol with LiHMDS (lithium hexamethyldisilazide) in THF at low temperatures, followed by dropwise addition of NfF. The reaction mixture is then warmed to room temperature, extracted, and purified via column chromatography (5% EtOAc/hexane) . Key considerations include moisture-free conditions and stoichiometric control to avoid side reactions.

Q. How can researchers characterize the purity and structure of this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for confirming perfluorinated alkyl chain integrity and sulfonate linkage (e.g., δ -80 to -120 ppm for CF3_3 and CF2_2 groups) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (e.g., [M–K]^- for potassium salts).
  • Elemental analysis : Quantify carbon, fluorine, and sulfur content to validate stoichiometry.
  • Thermal analysis : DSC or TGA confirms thermal stability (>300°C melting point for related salts) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis. Avoid exposure to moisture, heat (>50°C), and incompatible materials (e.g., strong oxidizers) .
  • Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory due to corrosive properties .
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. What are the primary applications of this compound in academic research?

  • Fluorinated electrolytes : Used in lithium-ion batteries for enhancing ionic conductivity .
  • Organic synthesis : Acts as a strong electron-withdrawing group (EWG) in nucleophilic fluorination or as a sulfonating agent for generating stable intermediates .
  • Surface modification : Imparts hydrophobicity in coatings or polymer matrices .

Advanced Research Questions

Q. How does the compound’s stability vary under extreme thermal or chemical conditions?

Studies on related perfluorobutanesulfonate salts show:

  • Thermal stability : Decomposition occurs above 300°C, releasing toxic fluorinated gases (e.g., HF, SO2_2) .
  • Hydrolysis resistance : Stable in acidic conditions (pH < 3) but degrades in alkaline media (pH > 10), forming perfluorobutanesulfonic acid (PFBS) .
  • UV exposure : Perfluoroalkyl chains resist photodegradation, but sulfonate groups may undergo radical reactions in the presence of TiO2_2 catalysts .

Q. What contradictions exist in toxicity data for perfluorobutanesulfonate derivatives?

  • Acute toxicity : While potassium perfluorobutanesulfonate (CAS 29420-49-3) shows low oral toxicity (LD50_{50} > 2,000 mg/kg in rats), conflicting data suggest potential organ damage with chronic exposure .
  • Environmental persistence : PFBS is less bioaccumulative than PFOS (perfluorooctanesulfonate), but its long-term aquatic toxicity (EC50_{50} < 1 mg/L for algae) remains contentious .

Q. What challenges arise in designing experiments to study its reactivity in catalytic systems?

  • Incompatibility with Lewis acids : Perfluorinated sulfonates may deactivate catalysts (e.g., Pd, Ni) via strong coordination to sulfonate groups.
  • Solvent selection : Low solubility in polar aprotic solvents (e.g., DMF, DMSO) limits reaction scope. Hexafluoroisopropanol (HFIP) is recommended for improved solubility .

Q. How can researchers mitigate environmental risks during disposal?

  • Degradation methods : Advanced oxidation processes (AOPs) using UV/O3_3 or plasma reactors break down PFBS into shorter-chain, less persistent fluorocarbons .
  • Regulatory compliance : Follow REACH guidelines (EU) for PFAS disposal, including mandatory reporting for quantities >1 kg/year .

Q. What mechanistic insights explain its role in nucleophilic fluorination reactions?

The sulfonate group stabilizes transition states via electron-withdrawing effects, facilitating fluoride ion release. For example, in Vorbrüggen-type reactions, the trifluoropropan-2-yl group enhances leaving-group ability, enabling efficient C–F bond formation . Kinetic studies show pseudo-first-order dependence on NfF concentration under anhydrous conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

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